molecular formula C10H15ClN2O2 B2839052 N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride CAS No. 1956318-41-4

N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride

Cat. No. B2839052
CAS RN: 1956318-41-4
M. Wt: 230.69
InChI Key: DWDILCPUMFHDSR-UHFFFAOYSA-N
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Description

“(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” is a chemical compound . Its molecular formula is C12H17NO3 .


Molecular Structure Analysis

The molecular structure of “(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” include its molecular weight (223.27), melting point, boiling point, and density .

Scientific Research Applications

Metabolism and Environmental Impact

Comparative Metabolism of Chloroacetamide Herbicides : A study comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways and potential environmental and health impacts of these compounds. The research indicates that certain chloroacetamide herbicides are metabolized differently by humans and rats, implicating the role of specific cytochrome P450 isoforms in these processes (Coleman, Linderman, Hodgson, & Rose, 2000).

Drug Synthesis and Antimalarial Activity

Synthesis and Antimalarial Activity : Research on the synthesis of antimalarial compounds demonstrates the importance of acetamide derivatives in developing therapeutic agents. A study explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds, emphasizing the role of acetamide structures in enhancing antimalarial efficacy (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Antioxidant Properties

Action of Phenolic Derivatives as Antioxidants : A study on the antioxidant properties of phenolic compounds, including acetaminophen and its derivatives, sheds light on the role of these compounds in inhibiting lipid peroxidation and acting as peroxyl radical scavengers. This research provides insights into the potential therapeutic applications of acetamide derivatives as antioxidants (Dinis, Maderia, & Almeida, 1994).

Green Chemistry Applications

Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : In the field of green chemistry, the development of environmentally friendly synthetic methods for acetamide derivatives is crucial. A study focused on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights the advancement in catalyst development and the importance of sustainable chemical processes (Zhang, 2008).

Safety And Hazards

The safety and hazards of “(5-Aminomethyl-2-methoxy-phenyl)-acetic acid ethyl ester” are not specified in the sources I found .

Future Directions

The future directions of “N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride” are not specified in the sources I found .

properties

IUPAC Name

N-[5-(aminomethyl)-2-methoxyphenyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7(13)12-9-5-8(6-11)3-4-10(9)14-2;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDILCPUMFHDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)CN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Aminomethyl-2-methoxy-phenyl)-acetamide hydrochloride

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